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molecular formula C14H18FN3O2 B8287541 2-(1-(2,2-Diethoxyethyl)-1H-pyrazol-3-yl)-5-fluoropyridine

2-(1-(2,2-Diethoxyethyl)-1H-pyrazol-3-yl)-5-fluoropyridine

Cat. No. B8287541
M. Wt: 279.31 g/mol
InChI Key: YTEBSNFOBCRCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266870B2

Procedure details

To a solution of 5-fluoro-2-(1H-pyrazol-3-yl)pyridine obtained in Reference Example 10 (11.7 g, 58.6 mmol) in DMF (195 mL), Cs2CO3 (57.3 g, 0.18 mol) and 2-bromo-1,1-diethoxyethane (11.5 mL, 76.2 mmol) were stirred for 18 hours at 80° C. The reaction mixture was allowed to cool to room temperature, then water was added thereto, followed by extraction with EtOAc. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over MgSO4, then the drying agent was filtered off, and then the solvent was distilled off under reduced pressure. The obtained residue was purified by column chromatography (HP-Sil 50 g, hexane/EtOAc=88/12 to 35/65) to obtain the title compound (8.2 g) (colorless oil).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 10
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
57.3 g
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
195 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:12]=[CH:11][NH:10][N:9]=2)=[N:6][CH:7]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:20][CH:21]([O:25][CH2:26][CH3:27])[O:22][CH2:23][CH3:24].O>CN(C=O)C>[CH2:23]([O:22][CH:21]([O:25][CH2:26][CH3:27])[CH2:20][N:10]1[CH:11]=[CH:12][C:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=2)=[N:9]1)[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=NC1)C1=NNC=C1
Step Two
Name
Example 10
Quantity
11.7 g
Type
reactant
Smiles
Step Three
Name
Cs2CO3
Quantity
57.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
11.5 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
195 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
were stirred for 18 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (HP-Sil 50 g, hexane/EtOAc=88/12 to 35/65)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(CN1N=C(C=C1)C1=NC=C(C=C1)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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